2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

Description

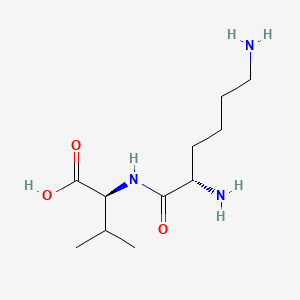

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIUOWPSUOINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942742 | |

| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20556-11-0 | |

| Record name | NSC319056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (L-Lysyl-L-Valine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the dipeptide 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, commonly known as L-Lysyl-L-Valine (Lys-Val). A thorough understanding of the physicochemical properties of peptides, particularly their acid-base characteristics, is fundamental for their application in drug development, formulation, and biological studies. This document details the chemical structure, ionization constants (pKa values), and the isoelectric point (pI) of Lys-Val. Furthermore, it provides a detailed experimental protocol for the determination of these properties using potentiometric titration. Visual representations of the protonation equilibria and the experimental workflow are included to facilitate a deeper understanding.

Introduction

This compound is a dipeptide formed from the proteinogenic amino acids L-lysine and L-valine, linked by a peptide bond. The presence of multiple ionizable groups—a carboxylic acid group, an α-amino group, and the ε-amino group of the lysine residue—confers distinct basic properties to this molecule. These properties govern its charge state at different physiological pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Chemical and Physical Properties

The fundamental chemical and physical properties of L-Lysyl-L-Valine are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid | PubChem |

| Synonyms | L-Lysyl-L-valine, Lys-Val, KV dipeptide | PubChem |

| Molecular Formula | C₁₁H₂₃N₃O₃ | PubChem |

| Molecular Weight | 245.32 g/mol | PubChem |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | PubChem |

Basic Properties and Ionization Constants

| Ionizable Group | Estimated pKa |

| α-Carboxyl group (-COOH) | ~3.5 |

| α-Amino group (-NH₃⁺) | ~8.0 |

| ε-Amino group of Lysine (-NH₃⁺) | ~10.5 |

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For L-Lysyl-L-Valine, the zwitterionic form (net charge = 0) is predominant between the pKa of the α-amino group and the ε-amino group. Therefore, the pI can be calculated by averaging these two pKa values:

pI ≈ (pKa₂ + pKa₃) / 2 = (8.0 + 10.5) / 2 = 9.25

At a physiological pH of 7.4, the carboxyl group will be deprotonated (-COO⁻), and both amino groups will be protonated (-NH₃⁺), resulting in a net charge of +1.

Mandatory Visualizations

Protonation Equilibria of L-Lysyl-L-Valine

The following diagram illustrates the different protonation states of L-Lysyl-L-Valine across a range of pH values, based on its estimated pKa values.

Caption: Protonation states of L-Lysyl-L-Valine at different pH ranges.

Experimental Workflow for pKa and pI Determination

The diagram below outlines the key steps in the experimental determination of the pKa values and isoelectric point of a dipeptide using potentiometric titration.

Caption: Workflow for pKa and pI determination by potentiometric titration.

Experimental Protocols

Determination of pKa Values and Isoelectric Point by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) and the isoelectric point (pI) of this compound by potentiometric titration.

5.1.1. Materials and Equipment

-

This compound (L-Lysyl-L-Valine)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water (degassed)

-

pH meter with a combination glass electrode (calibrated with standard buffers at pH 4.0, 7.0, and 10.0)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL, Class A)

-

Beaker (50 mL or 100 mL)

-

Volumetric flasks

5.1.2. Procedure

-

Preparation of the Dipeptide Solution:

-

Accurately weigh approximately 24.5 mg of L-Lysyl-L-Valine (to prepare a 10 mM solution in 10 mL, adjust as needed).

-

Dissolve the dipeptide in 10 mL of deionized water in a beaker.

-

-

Initial pH Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add 0.1 M HCl dropwise to the solution while stirring until the pH is stable at approximately 1.5-2.0. This ensures that all ionizable groups are fully protonated.

-

-

Titration:

-

Fill the burette with standardized 0.1 M NaOH solution.

-

Record the initial volume of NaOH and the initial pH of the dipeptide solution.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH reaches approximately 12.0, ensuring that all three protonated groups have been titrated.

-

5.1.3. Data Analysis

-

Plot the Titration Curve:

-

Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve should show three inflection points, corresponding to the pKa values of the three ionizable groups.

-

-

Determine the Equivalence Points:

-

To accurately determine the equivalence points (the steepest parts of the curve), plot the first derivative (ΔpH/ΔV) against the volume of NaOH. The peaks in the first derivative plot correspond to the equivalence points.

-

Alternatively, plot the second derivative (Δ²pH/ΔV²) against the volume of NaOH. The points where the second derivative crosses the x-axis correspond to the equivalence points.

-

-

Determine the pKa Values:

-

The pKa values are equal to the pH at the half-equivalence points.

-

pKa₁: The pH at half the volume of NaOH required to reach the first equivalence point.

-

pKa₂: The pH at the midpoint between the first and second equivalence points.

-

pKa₃: The pH at the midpoint between the second and third equivalence points.

-

-

Calculate the Isoelectric Point (pI):

-

The isoelectric point is calculated by averaging the pKa values of the two amino groups (the groups that are protonated when the net charge is +1 and deprotonated to yield a net charge of -1).

-

pI = (pKa₂ + pKa₃) / 2

-

Biological Context and Significance

As a dipeptide, L-Lysyl-L-Valine is a product of protein digestion and can be absorbed in the intestine. While specific signaling pathways for this dipeptide are not well-documented, its constituent amino acids play crucial biological roles. Lysine is essential for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies. Valine is a branched-chain amino acid (BCAA) that is important for muscle metabolism and growth. The basic properties of Lys-Val, particularly its positive charge at physiological pH, may influence its transport and interactions with cellular components.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. The presence of three ionizable groups results in a complex acid-base behavior, which has been characterized by estimated pKa values and a calculated isoelectric point. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of these crucial physicochemical parameters. A comprehensive understanding of these properties is indispensable for the effective utilization of this and similar dipeptides in research and development within the pharmaceutical and biotechnology sectors.

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid IUPAC name

An In-depth Technical Guide on (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid

IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid

This technical guide provides a comprehensive overview of the dipeptide (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, commonly known as L-Lysyl-L-valine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analysis, and biological context.

Introduction

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid is a dipeptide formed from the essential amino acids L-lysine and L-valine linked by a peptide bond.[1] As a dipeptide, its properties and biological functions are derived from its constituent amino acids. L-lysine is a basic amino acid, characterized by its ε-amino group, which is positively charged at physiological pH.[2] L-valine is a branched-chain amino acid (BCAA) with a hydrophobic isopropyl side chain. The combination of these two amino acids results in a dipeptide with specific physicochemical characteristics that can influence its biological activity and potential therapeutic applications.

Physicochemical Properties

Detailed experimental data for the dipeptide L-Lysyl-L-valine is not extensively available in the public domain. However, the properties of its constituent amino acids provide a foundation for understanding its behavior.

| Property | L-Lysine | L-Valine |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid | (2S)-2-amino-3-methylbutanoic acid |

| Molecular Formula | C₆H₁₄N₂O₂ | C₅H₁₁NO₂ |

| Molecular Weight | 146.19 g/mol | 117.15 g/mol |

| Isoelectric Point (pI) | 9.74 | 5.96 |

| Solubility in Water | High | 8.85 g/100 mL (25 °C) |

| Side Chain | 4-aminobutyl (basic, hydrophilic) | Isopropyl (nonpolar, hydrophobic) |

Synthesis of L-Lysyl-L-valine

The chemical synthesis of L-Lysyl-L-valine is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of L-Lysyl-L-valine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-L-Val-Wang resin

-

Fmoc-L-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the Fmoc protecting group from the valine residue.

-

Drain the piperidine solution and wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH, HBTU/HOBt, and DIPEA in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours to allow for the coupling reaction to form the peptide bond.

-

Drain the coupling solution and wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added lysine residue.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized L-Lysyl-L-valine using mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the Solid-Phase Peptide Synthesis of L-Lysyl-L-valine.

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of peptides like L-Lysyl-L-valine in complex biological matrices.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

Materials:

-

L-Lysyl-L-valine standard

-

Internal standard (e.g., a stable isotope-labeled version of the dipeptide)

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile)

-

LC column (e.g., C18 reverse-phase column)

Procedure:

-

Sample Preparation:

-

Spike the biological matrix with the internal standard.

-

Add the protein precipitation solvent to the sample at a ratio of 3:1 (solvent:sample).

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the dipeptide from other matrix components using a gradient elution with the mobile phases. A typical gradient might run from 5% to 95% Phase B over several minutes.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for L-Lysyl-L-valine and the internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of L-Lysyl-L-valine in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Analysis Workflow Diagram

Caption: Workflow for the quantitative analysis of L-Lysyl-L-valine by LC-MS/MS.

Biological Significance and Potential Signaling Pathways

While the specific biological roles and signaling pathway involvement of the dipeptide L-Lysyl-L-valine are not well-documented, the functions of its constituent amino acids are well-established and provide a basis for potential activities.

L-lysine is an essential amino acid crucial for protein synthesis, post-translational modifications of proteins (e.g., acetylation and methylation of histones), and the synthesis of carnitine. Lysine plays a role in the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.

L-valine is an essential branched-chain amino acid that is important for muscle growth and repair, and it serves as a precursor for the synthesis of other molecules.

Postulated Signaling Pathway Involvement: mTORC1

Given the role of L-lysine in activating the mTORC1 pathway, it is plausible that L-Lysyl-L-valine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway. The following diagram illustrates the general activation of mTORC1 by amino acids.

Caption: Postulated influence of L-Lysyl-L-valine on the mTORC1 signaling pathway.

Conclusion

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid, or L-Lysyl-L-valine, is a dipeptide with properties derived from its constituent amino acids, L-lysine and L-valine. While detailed experimental data on the dipeptide itself is limited, established methods for peptide synthesis and analysis, such as SPPS and LC-MS/MS, provide robust frameworks for its study. The known biological roles of L-lysine and L-valine suggest potential involvement in key cellular processes, including protein synthesis and metabolic regulation via pathways like mTORC1. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this dipeptide.

References

The Predicted Biological Activity of Lysyl-Valine: A Technical Guide for Researchers

Abstract

The dipeptide lysyl-valine (Lys-Val), composed of the essential amino acids lysine and valine, is a subject of growing interest in the fields of biochemistry and pharmacology. While extensive research exists on the individual roles of lysine and valine, the specific biological activities of the dipeptide remain largely uncharacterized. This technical guide provides a comprehensive overview of the predicted biological activities of lysyl-valine, based on the known functions of its constituent amino acids and studies on structurally related peptides. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework to guide future experimental investigations. The guide summarizes potential therapeutic applications, suggests relevant signaling pathways, and provides detailed experimental protocols for the validation of these predicted activities.

Introduction

Lysyl-valine is a dipeptide formed from the essential amino acids L-lysine and L-valine[1]. Lysine is a basic amino acid crucial for protein structure, calcium absorption, and the synthesis of collagen, enzymes, and antibodies[2]. Valine is a branched-chain amino acid (BCAA) that plays a significant role in muscle metabolism and growth[3]. While the biological roles of individual amino acids are well-established, the covalent linkage of these into dipeptides can result in novel biological activities and improved bioavailability[4][5]. This guide explores the predicted biological activities of lysyl-valine, focusing on its potential antioxidant, anti-inflammatory, and cell-modulatory effects.

Predicted Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of lysyl-valine is not currently available in the public domain. However, based on the activities of its constituent amino acids and related peptides, several key biological activities can be predicted. The following tables summarize the known activities of related compounds to provide a basis for predicting the potential efficacy of lysyl-valine.

Table 1: Predicted Antioxidant Activity of Lysyl-Valine

| Compound/Peptide | Assay | Result | Reference |

| L-Lysine | DPPH radical scavenging | Exhibited antioxidant activity | [6] |

| L-Valine | Oxidative stress reduction | Protects against oxidative stress and improves mitochondrial function | [7] |

| Leucyl-lysine (Leu-Lys) | Superoxide radical scavenging | Demonstrated significant scavenging activity | [8] |

| Lysyl-leucine (Lys-Leu) | DPPH radical scavenging | Showed antioxidant properties | [8] |

Table 2: Predicted Anti-inflammatory and Immunomodulatory Activity of Lysyl-Valine

| Compound/Peptide | Model/Assay | Effect | Reference |

| L-Lysine | Cyclooxygenase suppression | Exhibits anti-inflammatory properties | [9] |

| Lysyl-prolyl-valine (Lys-Pro-Val) | Fine dust-induced keratinocyte inflammation | Mitigated apoptosis and inflammation | [10] |

| Lysine-rich peptides | LPS-stimulated macrophages | Suppressed inflammatory factor expression | [11] |

| Lysyl-lysine (Lys-Lys) | Neonatal piglets with intestinal atrophy | Reduced mucosal myeloperoxidase activity, suggesting less inflammation | [4] |

Predicted Signaling Pathway Involvement

Based on the predicted antioxidant and anti-inflammatory activities, lysyl-valine may modulate key cellular signaling pathways.

Predicted Antioxidant Signaling Pathway

The antioxidant effects of lysine and valine are linked to the activation of the NRF2 signaling pathway, a master regulator of the antioxidant response. It is plausible that lysyl-valine could activate this pathway, leading to the upregulation of antioxidant enzymes.

Caption: Predicted NRF2-mediated antioxidant pathway for lysyl-valine.

Predicted Anti-inflammatory Signaling Pathway

The anti-inflammatory potential of related peptides, such as Lys-Pro-Val, is mediated through the inhibition of the MAPK/NF-κB pathway. Lysyl-valine may exert similar effects, reducing the production of pro-inflammatory cytokines.

Caption: Predicted anti-inflammatory action of lysyl-valine via MAPK/NF-κB.

Experimental Protocols

To validate the predicted biological activities of lysyl-valine, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the effect of lysyl-valine on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of lysyl-valine (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[12][13][14]

Caption: Workflow for the MTT cell viability assay.

Receptor Binding Assay (ELISA-based)

This assay can be used to determine if lysyl-valine binds to specific cell surface receptors.

Methodology:

-

Plate Coating: Coat a 96-well plate with the recombinant receptor of interest (e.g., a receptor implicated in inflammation) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Ligand Incubation: Add varying concentrations of biotinylated lysyl-valine to the wells and incubate for 2 hours at room temperature.

-

Streptavidin-HRP Addition: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[15]

Caption: Workflow for an ELISA-based receptor binding assay.

Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory effect of lysyl-valine on enzymes relevant to its predicted activities (e.g., cyclooxygenase for inflammation).

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate.

-

Incubation: In a 96-well plate, add the enzyme, varying concentrations of lysyl-valine, and a buffer. Incubate for a predetermined time.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Signal Measurement: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of lysyl-valine.

Conclusion

While the specific biological activities of lysyl-valine are yet to be fully elucidated, this guide provides a predictive framework based on the known functions of its constituent amino acids and related peptides. The predicted antioxidant and anti-inflammatory properties of lysyl-valine, potentially mediated through the NRF2 and NF-κB signaling pathways, respectively, warrant further investigation. The experimental protocols detailed herein offer a starting point for researchers to validate these predictions and uncover the therapeutic potential of this dipeptide. Future studies are essential to confirm these hypotheses and to establish a comprehensive biological activity profile for lysyl-valine.

References

- 1. L-Lysine-L-valine | C11H23N3O3 | CID 6992341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 Impressive Health Benefits of Lysine [healthline.com]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. Lysine Dipeptide Enhances Gut Structure and Whole-Body Protein Synthesis in Neonatal Piglets with Intestinal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysine Containing Peptides, a Novel Source of Lysine for Animals----Chinese Academy of Sciences [english.cas.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is L-Lysine An Anti Inflammatory? (Lysine) [vpa.com.au]

- 10. researchgate.net [researchgate.net]

- 11. Potential role of a series of lysine-/leucine-rich antimicrobial peptide in inhibiting lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. Cell viability assay [bio-protocol.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

An In-depth Technical Guide to the Solubility and Stability Profile of Lys-Val Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Val, composed of the essential amino acids L-lysine and L-valine, represents a fundamental building block in proteomics and a potential candidate in various therapeutic and biotechnological applications. An understanding of its core physicochemical properties, namely solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the theoretical considerations and detailed experimental protocols for determining the solubility and stability profile of Lys-Val.

While specific quantitative data for the solubility and stability of Lys-Val is not extensively available in publicly accessible literature, this guide furnishes researchers with the necessary methodologies to generate this critical information in a systematic and reproducible manner. The protocols outlined herein are based on established principles of peptide chemistry and analysis.

Lys-Val Dipeptide: Physicochemical Characteristics

Lys-Val is a dipeptide with the chemical structure shown below. Its properties are a composite of its constituent amino acids: L-lysine, which is a basic and hydrophilic amino acid, and L-valine, which is a nonpolar, hydrophobic amino acid. This amphiphilic nature suggests that its solubility and stability will be influenced by factors such as pH and the presence of organic co-solvents.

| Property | Value | Source |

| Molecular Formula | C11H23N3O3 | --INVALID-LINK-- |

| Molecular Weight | 245.32 g/mol | --INVALID-LINK-- |

| XLogP3 (Computed) | -3.6 | --INVALID-LINK-- |

Solubility Profile of Lys-Val

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. The presence of the basic lysine residue suggests that Lys-Val will be more soluble in acidic aqueous solutions where the amino groups are protonated. Conversely, the hydrophobic valine residue may limit its solubility in neutral or basic aqueous solutions.

Experimental Protocol for Solubility Determination

A widely used method for determining peptide solubility is the shake-flask method, followed by quantitative analysis of the supernatant.

2.1.1. Materials

-

Lys-Val dipeptide (lyophilized powder)

-

Milli-Q or deionized water

-

pH buffers (e.g., citrate, phosphate, borate) covering a range from acidic to basic (e.g., pH 3, 5, 7.4, 9)

-

Microcentrifuge tubes

-

Thermomixer or incubator shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

-

Mobile phases for HPLC (e.g., 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile)

-

Calibrated analytical balance

2.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of lyophilized Lys-Val powder to a series of microcentrifuge tubes containing a fixed volume (e.g., 1 mL) of different pH buffers. Ensure enough solid is present to achieve saturation.

-

Incubate the tubes at a constant temperature (e.g., 25 °C or 37 °C) in a thermomixer or incubator shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved peptide.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Lys-Val of known concentrations to generate a calibration curve.

-

Inject the diluted supernatant and the standard solutions onto the HPLC system.

-

Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 220 nm).

-

Determine the concentration of Lys-Val in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mmol/L at the specific pH and temperature.

-

Data Presentation: Lys-Val Solubility

The following table structure is recommended for recording experimentally determined solubility data.

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |

| 3.0 | 25 | ||

| 5.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 | ||

| 3.0 | 37 | ||

| 5.0 | 37 | ||

| 7.4 | 37 | ||

| 9.0 | 37 |

Visualization: Solubility Determination Workflow

Stability Profile of Lys-Val

The stability of Lys-Val is crucial for its shelf-life, formulation, and in vivo efficacy. Degradation can occur through hydrolysis of the peptide bond or modification of the amino acid side chains.

Experimental Protocol for pH and Temperature Stability

This protocol assesses the chemical stability of Lys-Val in solution at various pH values and temperatures over time.

3.1.1. Materials

-

Lys-Val dipeptide

-

pH buffers (as in the solubility protocol)

-

Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C)

-

HPLC system (as in the solubility protocol)

-

Quenching solution (e.g., 1 M HCl) to stop degradation if necessary

3.1.2. Procedure

-

Sample Preparation:

-

Prepare stock solutions of Lys-Val in each of the selected pH buffers at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solutions into multiple vials for each condition (pH and temperature) to be tested.

-

-

Incubation:

-

Place the vials in incubators or water baths at the designated temperatures.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove one vial from each condition.

-

If necessary, quench the degradation reaction by adding a quenching solution or by freezing the sample immediately at -80 °C.

-

-

Quantitative Analysis by HPLC:

-

Analyze the samples from each time point by HPLC.

-

Determine the percentage of intact Lys-Val remaining by comparing the peak area at each time point to the peak area at time zero.

-

Identify and quantify any degradation products that appear as new peaks in the chromatogram.

-

-

Data Analysis:

-

Plot the percentage of intact Lys-Val remaining versus time for each condition.

-

Calculate the degradation rate constant (k) and the half-life (t1/2) for each condition.

-

Data Presentation: pH and Temperature Stability

The following table formats are recommended for presenting the stability data.

pH Stability at a Constant Temperature (e.g., 25 °C)

| Time (hours) | % Lys-Val Remaining (pH 3.0) | % Lys-Val Remaining (pH 5.0) | % Lys-Val Remaining (pH 7.4) | % Lys-Val Remaining (pH 9.0) |

| 0 | 100 | 100 | 100 | 100 |

| 1 | ||||

| 4 | ||||

| 24 | ||||

| 48 |

Temperature Stability at a Constant pH (e.g., pH 7.4)

| Time (hours) | % Lys-Val Remaining (4 °C) | % Lys-Val Remaining (25 °C) | % Lys-Val Remaining (37 °C) | % Lys-Val Remaining (50 °C) |

| 0 | 100 | 100 | 100 | 100 |

| 1 | ||||

| 4 | ||||

| 24 | ||||

| 48 |

Visualization: pH and Temperature Stability Workflow

Experimental Protocol for Enzymatic Stability

This protocol assesses the stability of Lys-Val in the presence of a relevant protease. Given the lysine residue, trypsin is a suitable enzyme to test for cleavage at the C-terminus of lysine.

3.4.1. Materials

-

Lys-Val dipeptide

-

Trypsin (sequencing grade)

-

Trypsin digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

-

Incubator or water bath at 37 °C

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system

3.4.2. Procedure

-

Reaction Setup:

-

Dissolve Lys-Val in the trypsin digestion buffer to a known concentration (e.g., 1 mg/mL).

-

Add trypsin to the Lys-Val solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Prepare a control sample without trypsin.

-

-

Incubation:

-

Incubate the reaction mixture and the control sample at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Quenching and Analysis:

-

Stop the enzymatic reaction by adding the quenching solution.

-

Analyze the samples by HPLC to monitor the disappearance of the Lys-Val peak and the appearance of cleavage product peaks (lysine and valine).

-

-

Data Analysis:

-

Calculate the percentage of Lys-Val remaining at each time point.

-

Determine the rate of hydrolysis.

-

Data Presentation: Enzymatic Stability

| Time (minutes) | % Lys-Val Remaining (with Trypsin) | % Lys-Val Remaining (Control) |

| 0 | 100 | 100 |

| 15 | ||

| 30 | ||

| 60 | ||

| 120 |

Visualization: Enzymatic Stability Workflow

Signaling Pathways and Logical Relationships

Currently, there are no well-defined signaling pathways directly attributed to the Lys-Val dipeptide itself. Dipeptides are typically products of protein degradation and are often further broken down into their constituent amino acids, which then enter various metabolic pathways. Should Lys-Val be investigated for a specific biological activity, the relevant signaling pathway would need to be elucidated.

The logical relationship in the context of this guide is the sequential nature of the experimental investigations.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of the Lys-Val dipeptide. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can systematically generate the necessary data to support the use of Lys-Val in their specific applications. The provided workflows and logical diagrams offer a clear visual representation of the experimental processes, aiding in study design and execution. While literature on the specific quantitative profile of Lys-Val is sparse, the methodologies described here will empower researchers to fill this knowledge gap and advance their scientific endeavors.

In Silico Modeling of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive overview of a hypothetical in silico modeling workflow for the dipeptide 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, a compound consisting of lysine and valine residues (Lys-Val). In the absence of direct experimental data for this specific dipeptide, this guide synthesizes established computational methodologies to propose a robust framework for investigating its potential bioactivity. The primary focus is on its potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and peptide-based therapeutics. It details protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, and includes visualizations of key workflows and signaling pathways.

Introduction

This compound, hereafter referred to as Lys-Val, is a dipeptide with potential for biological activity. In silico modeling offers a rapid and cost-effective approach to predict the therapeutic potential of such molecules, guiding further experimental validation.[1] This guide outlines a hypothetical in silico investigation of Lys-Val as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV).

DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2][3] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for glycemic control in type 2 diabetes.[2][3] Many known DPP-IV inhibitors are peptide-like molecules, making Lys-Val a candidate for investigation.

This document will detail the proposed computational workflow, including molecular docking simulations to predict the binding mode of Lys-Val to DPP-IV and the development of a QSAR model to correlate the structural features of similar dipeptides with their inhibitory activity.

Physicochemical Properties of Lys-Val

A summary of the computed physicochemical properties of L-Lysyl-L-valine is presented in Table 1. These properties are essential for understanding the molecule's behavior in biological systems and for parameterizing in silico models.

| Property | Value | Reference |

| Molecular Formula | C11H23N3O3 | [4] |

| Molecular Weight | 245.32 g/mol | [4] |

| XLogP3 | -3.6 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 8 | [4] |

Proposed In Silico Modeling Workflow

The proposed workflow for the in silico characterization of Lys-Val is a multi-step process that begins with defining the structure of the ligand and its potential protein target, followed by molecular docking simulations and QSAR analysis.

References

An In-depth Technical Guide to Lysyl-valine: From Historical Discovery to Modern Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide lysyl-valine, from its historical context within the dawn of peptide chemistry to detailed modern experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Historical Context: The Dawn of Peptide Science

The discovery of individual dipeptides like lysyl-valine is not marked by a single seminal event but is rather an outcome of the foundational work on peptide synthesis pioneered by Emil Fischer at the beginning of the 20th century. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[1] This landmark achievement provided the first concrete evidence for the peptide bond theory, which Fischer had proposed to explain the structure of proteins as chains of amino acids.[2] His subsequent development of methods for peptide synthesis, though laborious by modern standards, laid the groundwork for the chemical synthesis of countless peptides, including lysyl-valine, in the decades that followed.[1][3] The term "peptide" itself was coined by Fischer in 1902.[1]

Early peptide synthesis was a significant challenge due to the need to selectively form amide bonds between the desired amino and carboxyl groups while preventing unwanted side reactions. The introduction of protecting groups, a concept that remains central to peptide chemistry today, was a critical advancement that enabled the controlled, stepwise synthesis of peptides.

Physicochemical Properties of L-Lysyl-L-valine

A summary of the key physicochemical properties of L-lysyl-L-valine is presented in the table below. This data is crucial for its handling, analysis, and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid | PubChem |

| Molecular Formula | C₁₁H₂₃N₃O₃ | PubChem |

| Molecular Weight | 245.32 g/mol | PubChem |

| XLogP3 | -3.6 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 245.17394160 Da | PubChem |

| Physical Description | Solid | Human Metabolome Database |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and characterization of lysyl-valine. The most common and efficient method for synthesizing a dipeptide like lysyl-valine in a laboratory setting is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of L-Lysyl-L-valine (Fmoc Strategy)

Solid-phase peptide synthesis offers significant advantages over solution-phase synthesis, including ease of purification and the ability to use excess reagents to drive reactions to completion.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[5]

3.1.1. Materials and Reagents:

-

Fmoc-Val-Wang resin

-

Fmoc-Lys(Boc)-OH

-

Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC)[6]

-

Coupling additive: 1-Hydroxybenzotriazole (HOBt)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

3.1.2. Synthesis Workflow:

The synthesis of lysyl-valine on a solid support follows a cyclical process of deprotection, activation, and coupling.

3.1.3. Detailed Protocol:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the valine residue.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

-

Coupling of Fmoc-Lys(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added lysine.

-

Final Washing: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature. This cleaves the dipeptide from the resin and removes the Boc protecting group from the lysine side chain.

-

-

Precipitation and Collection:

-

Filter the cleavage mixture to remove the resin beads.

-

Precipitate the crude lysyl-valine by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides, separating the target peptide from impurities based on hydrophobicity.[7]

3.2.1. Materials and Equipment:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

3.2.2. Purification Protocol:

-

Dissolve the crude lysyl-valine in a minimal amount of Mobile Phase A.

-

Inject the sample onto the C18 column equilibrated with Mobile Phase A.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0-60% B over 30 minutes).

-

Monitor the elution profile at 210-220 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

3.3.1. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.

-

Expected [M+H]⁺: 246.18

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and purity of the lysyl-valine. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. The chemical shifts will confirm the presence of both lysine and valine residues and the formation of the peptide bond.

Biological Role and Signaling Pathways

While specific signaling pathways directly initiated by the dipeptide lysyl-valine are not well-documented, its primary biological role is likely as a source of the essential amino acids lysine and valine following hydrolysis by peptidases. Dipeptides are absorbed in the intestine via peptide transporters such as PepT1.[8] Once inside the cell or in circulation, dipeptides are rapidly broken down into their constituent amino acids.

The biological effects of lysyl-valine can, therefore, be inferred from the known functions of lysine and valine.

-

Lysine: is crucial for protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[9] It also plays a role in the synthesis of carnitine, which is essential for fatty acid metabolism. Lysine has been shown to stimulate protein synthesis in bovine mammary epithelial cells by activating the mTOR signaling pathway.[10]

-

Valine: is a branched-chain amino acid (BCAA) that is important for muscle growth and repair, and it also serves as a source of energy.

The general pathway for dipeptide absorption and subsequent utilization of its constituent amino acids is depicted below.

References

- 1. lifetein.com [lifetein.com]

- 2. Bot Detection [iris-biotech.de]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Bot Detection [iris-biotech.de]

- 6. file.globalso.com [file.globalso.com]

- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine Stimulates Protein Synthesis by Promoting the Expression of ATB0,+ and Activating the mTOR Pathway in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic Acid: A Technical Guide

An In-depth Examination of L-Lysyl-L-valine in Biological Systems

This technical guide provides a comprehensive overview of the natural occurrence of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, a dipeptide commonly known as L-lysyl-L-valine (Lys-Val). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biological significance, biosynthesis, and analytical methodologies associated with this molecule.

Introduction and Chemical Properties

This compound, or L-lysyl-L-valine, is a dipeptide formed from the proteinogenic amino acids L-lysine and L-valine linked by a peptide bond. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid |

| Molecular Formula | C11H23N3O3 |

| Molecular Weight | 245.32 g/mol |

| Synonyms | Lys-Val, Lysylvaline, L-Lysyl-L-valine |

Natural Occurrence

The presence of L-lysyl-L-valine as a naturally occurring dipeptide has been identified in specific organisms, although comprehensive quantitative data across a wide range of species remains limited.

Microorganisms

The most definitive evidence for the natural occurrence of L-lysyl-L-valine comes from studies on protozoan parasites.

-

Trypanosoma brucei : This species, responsible for causing African trypanosomiasis, has been reported to contain L-lysyl-L-valine.[1] The exact physiological role of the dipeptide in the parasite's metabolism is an area of ongoing research.

While the direct detection of the free dipeptide is not extensively documented, the constituent amino acids, L-lysine and L-valine, are fundamental components of proteins in virtually all living organisms.[2]

Marine Organisms

Bioactive peptides are abundant in marine invertebrates, and these organisms represent a promising source for novel compounds.[3][4] While specific isolation of L-lysyl-L-valine is not widely reported, larger peptides containing the Lys-Val sequence have been identified. The enzymatic hydrolysis of proteins from marine sources, such as the muscle protein of the Miiuy croaker (Miichthys miiuy), can yield peptide fragments that include this dipeptide sequence.

Plants

Plants are known to synthesize a vast array of peptides and amino acid derivatives, some of which play roles in growth, development, and defense.[5][6] Lysine metabolism, in particular, is linked to plant stress responses.[5][6] While there is no direct, widespread evidence for the presence of free L-lysyl-L-valine in plants, the possibility of its existence as a metabolic intermediate or signaling molecule cannot be ruled out.

Biosynthesis

The precise biosynthetic pathway for the direct formation of L-lysyl-L-valine is not well-elucidated. However, two primary mechanisms can be proposed based on established biochemical principles: proteolytic cleavage of larger proteins and direct enzymatic synthesis.

Proteolytic Cleavage

The most common source of dipeptides in organisms is the breakdown of larger proteins by proteases and peptidases. This process is a fundamental aspect of protein turnover and digestion.

Non-Ribosomal Peptide Synthesis

A potential pathway for the direct synthesis of L-lysyl-L-valine is through the action of non-ribosomal peptide synthetases (NRPSs).[1][7] These large, multi-enzyme complexes are found in bacteria and fungi and are responsible for the synthesis of a wide variety of peptides, including many antibiotics and toxins.[1][7] NRPSs function in a modular fashion, with each module responsible for the incorporation of a specific amino acid. A hypothetical two-module NRPS could synthesize L-lysyl-L-valine.

Biological Role and Signaling Pathways

The biological function of free L-lysyl-L-valine is not yet fully understood. However, the roles of other di- and tripeptides in cellular signaling provide a framework for potential functions.

Nutrient Sensing and Transport

In yeast, certain dipeptides are transported into the cell and can act as signaling molecules to activate metabolic pathways. While not directly demonstrated for Lys-Val, it is plausible that it could be involved in similar nutrient-sensing pathways in some organisms.

Plant Signaling

Peptide signaling is crucial for various aspects of plant development.[8][9] While specific signaling pathways involving L-lysyl-L-valine have not been identified, the involvement of lysine metabolism in stress responses suggests that this dipeptide could potentially act as a signaling molecule in these processes.[5][6]

Experimental Protocols

The study of L-lysyl-L-valine requires robust methods for its extraction from biological matrices and subsequent analysis. The following sections outline general protocols that can be adapted for this purpose.

Extraction of L-Lysyl-L-valine from Biological Samples

A generic solid-phase extraction (SPE) method using a C18 column is often suitable for purifying peptides from complex mixtures like plasma or cell lysates.

Materials:

-

C18 Sep-Pak Column

-

Binding Buffer (e.g., 1% trifluoroacetic acid (TFA) in water)

-

Elution Buffer (e.g., 60% acetonitrile, 1% TFA in water)

-

Centrifugal concentrator

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer. Centrifuge to remove cellular debris. For plasma or serum, a protein precipitation step (e.g., with an equal volume of Binding Buffer) followed by centrifugation is recommended.

-

Column Equilibration: Wash the C18 column with 1 ml of Elution Buffer, followed by three washes with 3 ml of Binding Buffer.

-

Sample Loading: Load the prepared sample supernatant onto the equilibrated C18 column.

-

Washing: Wash the column twice with 3 ml of Binding Buffer to remove unbound contaminants.

-

Elution: Elute the bound peptides, including L-lysyl-L-valine, with 3 ml of Elution Buffer.

-

Solvent Removal: Remove the acetonitrile from the eluate using a centrifugal concentrator. The remaining aqueous solution containing the peptide can be used for analysis or lyophilized for storage.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like dipeptides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

-

Column: A reversed-phase C18 column is typically used for peptide separation.

-

Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Ionization Mode: Positive ion mode is generally preferred for peptides due to the basicity of the amino groups.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves selecting the precursor ion (the molecular ion of L-lysyl-L-valine) and monitoring specific fragment ions.

Tandem Mass Spectrometry Fragmentation: The fragmentation pattern of L-lysyl-L-valine in the mass spectrometer is crucial for its identification and quantification. The primary fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions.

Conclusion and Future Directions

L-lysyl-L-valine is a naturally occurring dipeptide with a confirmed presence in the protozoan parasite Trypanosoma brucei. While its occurrence in other organisms is plausible, further research is needed to establish its distribution and concentration in a wider range of biological systems. The biosynthesis of this dipeptide likely occurs through proteolytic degradation of larger proteins or potentially via non-ribosomal peptide synthesis. Its role as a signaling molecule is currently speculative but represents an exciting avenue for future investigation. The analytical methods outlined in this guide provide a foundation for researchers to explore the natural occurrence and biological significance of this intriguing molecule. Future studies should focus on developing targeted quantitative assays to screen for L-lysyl-L-valine in various organisms and elucidating its specific biosynthetic and signaling pathways.

References

- 1. Combinatorial Biosynthesis of Non-Ribosomal Peptides: Ingenta Connect [ingentaconnect.com]

- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. Marine Invertebrate Antimicrobial Peptides and Their Potential as Novel Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Connections Between Amino Acid Metabolisms in Plants: Lysine as an Example [frontiersin.org]

- 6. Connections Between Amino Acid Metabolisms in Plants: Lysine as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide - Wikipedia [en.wikipedia.org]

- 8. Valine - Wikipedia [en.wikipedia.org]

- 9. METLIN: A Tandem Mass Spectral Library of Standards - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Lys-Val Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry, enabling the efficient construction of peptides by assembling amino acids on an insoluble polymer support.[1] This methodology simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing, while the growing peptide chain remains anchored to the resin.[2] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.

This application note provides a detailed, step-by-step protocol for the synthesis of the dipeptide L-Lysyl-L-Valine (Lys-Val) using Fmoc-based SPPS on Wang resin. Wang resin is selected for its acid-labile linker, which allows for the cleavage of the final peptide to yield a C-terminal carboxylic acid.[3] This protocol is designed to serve as a practical guide for researchers in peptide chemistry and drug development.

Materials and Reagents

-

Resin: Wang Resin (100-200 mesh, substitution ~0.6-1.0 mmol/g)

-

Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (cold)

-

Reagents for Loading: N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP)

-

Capping Solution: Acetic Anhydride, Pyridine

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF[4]

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), N,N-Diisopropylethylamine (DIPEA)[5][6]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

-

Equipment: Solid-phase synthesis vessel, mechanical shaker, sintered glass funnel, rotary evaporator, high-performance liquid chromatography (HPLC) system, liquid chromatography-mass spectrometry (LC-MS) system.

Experimental Protocol

The synthesis of Lys-Val follows a sequential process involving resin preparation, amino acid loading, deprotection, coupling, and final cleavage/purification.

1. Resin Preparation and Swelling

-

Place the Wang resin (e.g., 1.0 g) into a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 x 10 mL).

-

Add DCM (10 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DCM using a sintered glass funnel.

2. Step 1: Loading of the First Amino Acid (Fmoc-Val-OH)

-

Dissolve Fmoc-Val-OH (2 equivalents relative to resin loading) and HOBt (2 eq.) in a minimum amount of DMF.[7]

-

In a separate flask, suspend the swollen Wang resin in a 9:1 v/v mixture of DCM/DMF (approx. 15 mL per gram of resin).[8]

-

Add the Fmoc-Val-OH/HOBt solution to the resin suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIC (2 eq.) to the reaction mixture, followed by a catalytic amount of DMAP (0.1 eq.).[6]

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete loading.

-

Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum.

3. Step 2: Capping of Unreacted Hydroxyl Groups

-

To prevent the formation of deletion sequences, any unreacted hydroxyl groups on the resin must be capped.

-

Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10% Ac₂O, 10% Pyridine in DMF).

-

Add the capping solution to the resin and shake for 30-45 minutes at room temperature.[9]

-

Filter the resin and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Step 3: Nα-Fmoc Deprotection of Valine

-

Add a solution of 20% piperidine in DMF to the resin.[3]

-

Shake the mixture for 5 minutes, drain the solution, and add a fresh portion of the deprotection solution.

-

Continue shaking for an additional 15-20 minutes.

-

Filter the resin and wash extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene byproduct.

-

Confirm complete deprotection with a positive Kaiser test (beads turn deep blue).

5. Step 4: Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH)

-

In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Lys(Boc)-OH (3 eq. relative to initial resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[10]

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The use of HOBt as an additive helps to suppress racemization and improve reaction efficiency.[11]

-

Immediately add the activated amino acid solution to the deprotected Valine-resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction. A negative result indicates successful coupling. If the test is positive, the coupling step can be repeated.

-

Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Step 5: Final Nα-Fmoc Deprotection

-

Repeat the deprotection procedure described in Step 3 to remove the Fmoc group from the N-terminus of Lysine.

-

After deprotection and washing, wash the resin with MeOH (3 x 10 mL) and dry it under vacuum.

7. Step 6: Cleavage and Side-Chain Deprotection

-

Place the dried peptide-resin in a round-bottom flask.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours. The TFA simultaneously cleaves the peptide from the Wang resin and removes the Boc protecting group from the Lysine side chain.[1]

-

Filter the resin through a sintered glass funnel and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

8. Step 7: Peptide Precipitation, Purification, and Analysis

-

Concentrate the combined filtrate under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume of TFA.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether (approx. 10 times the volume of the filtrate).[3]

-

A white precipitate of the dipeptide should form. Store at -20°C for 1 hour to maximize precipitation.

-

Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Confirm the identity and purity of the collected fractions using LC-MS analysis.[12][13] Lyophilize the pure fractions to obtain the final Lys-Val dipeptide as a white powder.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis of the Lys-Val dipeptide according to this protocol.

| Parameter | Value | Method of Determination |

| Resin Type | Wang Resin | - |

| Initial Resin Loading | 0.68 mmol/g | Spectrophotometric Fmoc-release assay |

| Crude Peptide Yield | 195 mg (86% based on initial loading) | Gravimetric analysis |

| Final Peptide Purity | > 98% | RP-HPLC (at 220 nm) |

| Molecular Weight | Expected: 245.31 g/mol | LC-MS (m/z [M+H]⁺ = 246.3) |

Visualizations

The following diagrams illustrate the workflow and chemical pathway for the synthesis.

Caption: Overall workflow for the solid-phase synthesis of Lys-Val dipeptide.

Caption: Chemical pathway of Lys-Val synthesis on the solid support.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. peptideweb.com [peptideweb.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

HPLC purification method for 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

An Application Note and Protocol for the HPLC Purification of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the dipeptide this compound, a derivative of lysine and valine, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a starting point for method development and can be adapted based on specific purity requirements and available instrumentation.

Introduction

This compound is a dipeptide with potential applications in drug discovery and biochemical research. Effective purification is crucial for ensuring the quality and reliability of subsequent experiments. Reversed-phase HPLC (RP-HPLC) is a high-resolution chromatographic technique and is the standard method for purifying peptides.[1] This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Principle of Reversed-Phase HPLC for Peptide Purification

In RP-HPLC, the stationary phase is typically a silica support functionalized with hydrophobic alkyl chains (e.g., C8 or C18). The mobile phase consists of an aqueous component, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile (ACN). Peptides are loaded onto the column in a low concentration of organic modifier and are eluted by gradually increasing the concentration of the organic modifier. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic modifier to elute.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound using a preparative RP-HPLC system.

Materials and Instrumentation

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.

-

Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size). A matching analytical column (e.g., 250 x 4.6 mm, 5 µm) is recommended for method development and fraction analysis.

-

Solvents:

-

Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

-

Sample: Crude this compound, dissolved in Mobile Phase A or a compatible solvent with low organic content.

-

Reagents: Trifluoroacetic acid (TFA), HPLC-grade acetonitrile (ACN), and HPLC-grade water.

Sample Preparation

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used, but it may affect the chromatography.[2]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Determine the concentration of the peptide solution using a UV-Vis spectrophotometer at 210-220 nm, if possible.

HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is advisable to optimize the separation on an analytical column.

-

Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Scouting Gradient: Inject a small amount of the sample and run a broad linear gradient to determine the approximate elution concentration of the target peptide.

-

Example Gradient: 5% to 95% Mobile Phase B over 30 minutes.

-

-

Focused Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to improve resolution.

-

Example Focused Gradient: If the peptide elutes at 30% B in the scouting run, a gradient of 20-40% B over 20 minutes can be applied.

-

Preparative HPLC Purification

-

Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the focused gradient for at least 5 column volumes.

-

Injection: Inject the filtered, crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

-

Elution and Fraction Collection: Run the optimized focused gradient and collect fractions corresponding to the peak of the target peptide. The UV detector wavelength should be set to 210-220 nm for peptide bond detection.

-

Post-Purification: After the gradient is complete, wash the column with a high concentration of Mobile Phase B to elute any remaining strongly bound impurities. Re-equilibrate the column with the initial conditions.

Fraction Analysis and Product Recovery

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling: Pool the fractions that meet the desired purity level.

-

Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: HPLC Instrumentation and Column Parameters

| Parameter | Specification |

| HPLC System | [Specify Manufacturer and Model] |

| Column | Preparative C18, 250 x 21.2 mm, 5 µm, 100 Å |

| Analytical Column | Analytical C18, 250 x 4.6 mm, 5 µm, 100 Å |

| Detector | UV-Vis |

| Detection Wavelength | 214 nm |

| Flow Rate (Prep) | 20 mL/min |

| Flow Rate (Analytical) | 1 mL/min |

Table 2: Optimized Gradient Conditions for Preparative HPLC

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 65 | 35 |

| 40 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 95 | 5 |

| 60 | 95 | 5 |

Table 3: Purification Summary

| Parameter | Value |

| Crude Sample Loaded (mg) | |

| Purity of Crude Sample (%) | |